![molecular formula C16H17N3O B5510617 7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5510617.png)

7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinazolinones, including derivatives like “7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone”, often involves multi-step reactions, starting from simple precursors to achieve the desired complexity. A notable method involves sequential Ugi/Staudinger/aza-Wittig/addition/nucleophilic acyl substitution, offering a domino strategy for preparing various substituted quinazolinones under mild conditions (Yang et al., 2022). Another approach includes cyclization of 2-aminobenzamides and aldehydes via p-toluenesulfonic acid catalyzed cyclocondensation followed by oxidative dehydrogenation, highlighting the versatility in synthetic routes (Cheng et al., 2013).

Molecular Structure Analysis

The molecular structure of quinazolinones is characterized by spectral and computational techniques, such as FTIR, NMR, UV spectroscopy, and density functional theory (DFT) calculations. These methods confirm the structure and help in understanding the electronic distribution, vibrational properties, and molecular geometry (Sarkar et al., 2021). Crystal structure analysis can also provide insights into the compound's conformation and intermolecular interactions (Yong, 2005).

Chemical Reactions and Properties

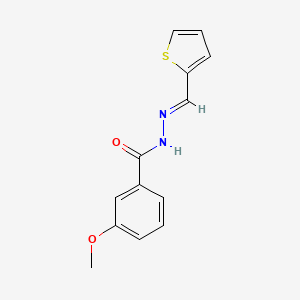

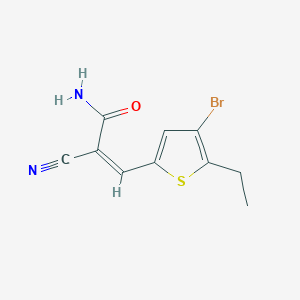

Quinazolinones undergo various chemical reactions, including lithiation, allowing for the introduction of different substituents. This reactivity paves the way for creating a diverse array of derivatives with potentially unique biological activities (Smith et al., 1996). The reactivity with Schiff bases, leading to 3-benzylideneamino-4(3H)-quinazolinones, showcases the compound's versatility in chemical transformations (Reddy et al., 1986).

Physical Properties Analysis

The physical properties of quinazolinones, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystal structure, in particular, helps in understanding the compound's stability, packing, and potential for forming solid-state interactions, which are essential for drug formulation (Yong, 2005).

Chemical Properties Analysis

Quinazolinones' chemical properties, including acidity, basicity, and reactivity towards various reagents, dictate their chemical behavior and potential biological activity. Their interaction with different electrophiles and nucleophiles, through processes like lithiation and reactions with Schiff bases, underlines the chemical versatility and potential for modification to enhance biological properties (Smith et al., 1996; Reddy et al., 1986).

Aplicaciones Científicas De Investigación

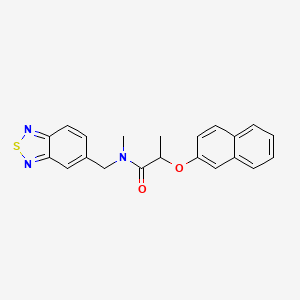

Synthetic Methodologies and Derivatives Formation 7-Methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone serves as a pivotal core structure for the synthesis of various biologically active derivatives. Novel synthetic methodologies have facilitated the creation of quinazolinone derivatives with diverse functional groups, leading to compounds with potential pharmacological activities. For instance, the cyclocondensation of anthranilamides with aldehydes, catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation, represents a one-pot synthesis approach to quinazolinones, highlighting the versatility of the quinazolinone scaffold in medicinal chemistry (Cheng et al., 2013).

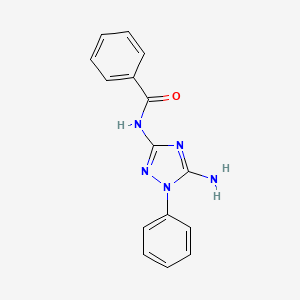

Antimicrobial and Antiviral Activities Quinazolinone derivatives demonstrate significant antimicrobial and antiviral properties. Synthesized compounds have been evaluated against various bacterial strains and viruses, showing moderate to good activity profiles. This includes novel 4(3H)-quinazolinonyl aminopyrimidine derivatives, which have been assayed for biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, indicating their potential as leads in antimicrobial therapy (Rasapalli et al., 2020).

Antitumor Activities and EGFR Inhibition The quinazolinone framework has been explored for its antitumor activities, specifically targeting the epidermal growth factor receptor (EGFR), a critical player in cancer progression. Novel 3-methyl-quinazolinone derivatives have shown promising antitumor activity in vitro against various cancer cell lines, including A549, PC-3, and SMMC-7721. Compounds such as 2-{4-[(3-Fluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one have exhibited high antitumor activities, providing a basis for further investigation into quinazolinone-based EGFR inhibitors for cancer treatment (Le et al., 2020).

Corrosion Inhibition Beyond pharmacological applications, quinazolinone derivatives have found use in materials science, particularly as corrosion inhibitors for mild steel in acidic environments. Compounds derived from quinazolinone, such as 3-methyl-2-(p-tolyl) quinazolin-4(3H)-one, have demonstrated significant inhibition efficiencies, highlighting their potential in protecting metals from corrosion (Errahmany et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-methyl-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-10-4-3-5-12(6-10)18-16-17-9-13-14(19-16)7-11(2)8-15(13)20/h3-6,9,11H,7-8H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVSUSNARMTZTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(carboxymethyl)thio]-4-nitrobenzoic acid](/img/structure/B5510568.png)

![N-{2-[2-methyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}propanamide](/img/structure/B5510573.png)

![1-(1-{2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5510589.png)

![2-methyl-3-{[4-(phenylthio)benzylidene]amino}-4(3H)-quinazolinone](/img/structure/B5510604.png)

![(2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol](/img/structure/B5510611.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-2-pyridinylacetamide](/img/structure/B5510623.png)

![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5510628.png)